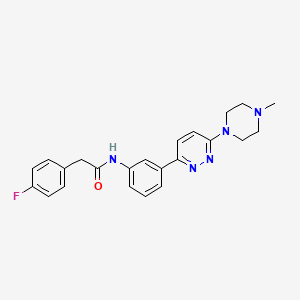
2-(4-fluorophenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O and its molecular weight is 405.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Agent
2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, a related compound, has been synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities. It exhibited significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities compared to standards (Nayak et al., 2014).
Radioligand Imaging
A compound within the pyridazin-3-yl acetamide series, specifically designed with a fluorine atom, allows for labelling with fluorine-18 and in vivo imaging using positron emission tomography. This has applications in radioligand imaging for the translocator protein (18 kDa) (Dollé et al., 2008).
Analgesic and Anti-inflammatory Activity
Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which share structural features with the compound , have been synthesized and tested for in vivo analgesic and anti-inflammatory activity. These compounds showed promising results without causing gastric ulcerogenic effects, unlike traditional NSAIDs (Dündar et al., 2007).
Histamine H3 Receptor Antagonists/Inverse Agonists
Pyridazin-3-one derivatives have been optimized as histamine H3 receptor antagonists/inverse agonists, potentially useful in treating attentional and cognitive disorders. These compounds demonstrate high selectivity and ideal pharmaceutical properties for CNS drugs (Hudkins et al., 2011).
Anticonvulsant Activity
Amides derived from pyrrolidin-1-yl-acetamides, including phenylpiperazin-1-yl analogs, have been synthesized and evaluated for their anticonvulsant activity. They showed protection in animal models of epilepsy and exhibited significant analgesic activity without impairing motor coordination (Obniska et al., 2015).
Antinociceptive Activity
Compounds with arylpiperazino structures, similar to the chemical , have been synthesized and evaluated for antinociceptive activity. These compounds were found to be more effective than aspirin in antinociceptive activity tests (Gökçe et al., 2001).
Anticancer and Antiangiogenic Agents
Pyridazinone derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some compounds exhibited inhibitory activity comparable to standard methotrexate and showed potent antiangiogenic activity against various cytokines involved in tumor progression (Kamble et al., 2015).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-28-11-13-29(14-12-28)22-10-9-21(26-27-22)18-3-2-4-20(16-18)25-23(30)15-17-5-7-19(24)8-6-17/h2-10,16H,11-15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFRICVVOPCXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
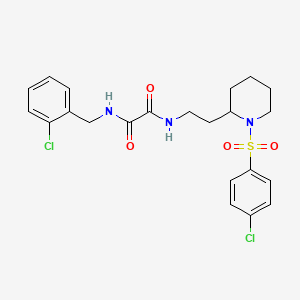
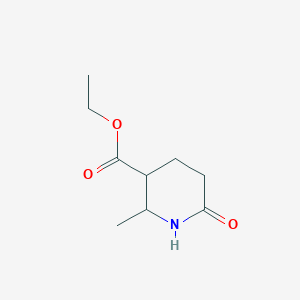
![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
methanone](/img/structure/B2614755.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)
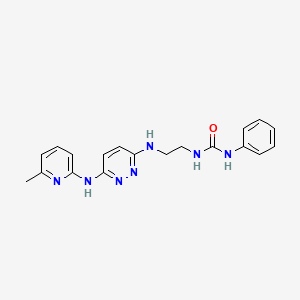
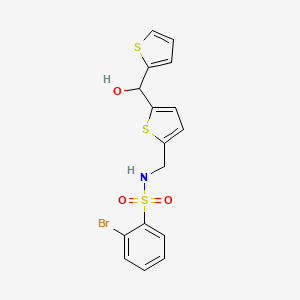
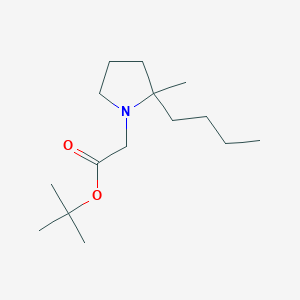
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine](/img/structure/B2614764.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2614767.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)
![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)

